molecular formula C10H22Cl2N2 B13514561 Methyl[(piperidin-4-yl)methyl](prop-2-en-1-yl)amine dihydrochloride

Methyl[(piperidin-4-yl)methyl](prop-2-en-1-yl)amine dihydrochloride

Cat. No.: B13514561
M. Wt: 241.20 g/mol
InChI Key: YQBNYVASFWAVNM-UHFFFAOYSA-N
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Description

Methyl(piperidin-4-yl)methylamine dihydrochloride is a secondary amine salt featuring a piperidine ring substituted at the 4-position with a methylaminomethyl group and a prop-2-en-1-yl (allyl) moiety. The dihydrochloride form enhances its aqueous solubility, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)prop-2-en-1-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-3-8-12(2)9-10-4-6-11-7-5-10;;/h3,10-11H,1,4-9H2,2H3;2*1H

InChI Key

YQBNYVASFWAVNM-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC1CCNCC1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(piperidin-4-yl)methylamine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with an allyl halide in the presence of a base, followed by the introduction of a methyl group through reductive amination. The final product is then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(piperidin-4-yl)methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Methyl(piperidin-4-yl)methylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl(piperidin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Methyl(piperidin-4-yl)methylamine dihydrochloride with structurally related dihydrochloride salts:

Compound Name CAS Number Molecular Formula Molecular Weight Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų) Key Structural Features
Methyl(piperidin-4-yl)methylamine dihydrochloride Not provided C10H20Cl2N2 247.19 (estimated) 3 donors / 2 acceptors ~24.9 (estimated) Piperidine core, allyl group, methylaminomethyl substitution
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (PK00698E-1) 1286265-79-9 C12H17N3O·2HCl 292.2 4 donors / 4 acceptors 72.7 Piperidine-pyridine hybrid, ketone linkage, aminated side chain
(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride 878775-54-3 C9H14Cl2N2 233.13 3 donors / 2 acceptors 24.9 Allyl group, pyridinylmethyl substitution, no piperidine ring
(5-Methoxypyridin-3-yl)methylamine dihydrochloride Not provided C8H13Cl2N2O 232.11 3 donors / 3 acceptors 38.5 Methoxy-pyridine substitution, methyl group instead of allyl
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride 1803607-78-4 C12H21Cl2N3 278.22 4 donors / 3 acceptors 32.4 Piperidine core, pyridinylethyl substituent, ethyl linker

Key Observations

Core Structure Variations: The target compound’s piperidine core distinguishes it from pyridine-based analogs (e.g., (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride), which lack the six-membered saturated ring. Piperidine derivatives generally exhibit enhanced conformational flexibility and basicity compared to aromatic pyridine analogs .

Hydrogen Bonding and Solubility :

  • The dihydrochloride salt form increases water solubility across all compounds. However, polar surface area (PSA) varies significantly: pyridine-containing analogs (e.g., PK00698E-1) exhibit higher PSA due to additional hydrogen-bonding groups (e.g., ketone, pyridine N), favoring solubility in polar solvents .

Synthetic Utility :

  • Allyl-substituted amines are valuable intermediates in medicinal chemistry for cyclopropanation or cross-coupling reactions. In contrast, methoxy-pyridine derivatives (e.g., (5-Methoxypyridin-3-yl)methylamine dihydrochloride) may serve as bioisosteres for optimizing pharmacokinetic profiles .

Pharmacological Potential

  • Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The allyl group in the target compound may modulate receptor binding kinetics, as seen in analogs like 1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride, which has been explored for neuropharmacological applications .
  • Pyridine-containing analogs (e.g., PK00698E-1) are often used in kinase inhibitor development, leveraging their planar aromatic systems for π-π stacking interactions .

Stability and Reactivity

  • Allyl-substituted amines are prone to oxidation and polymerization under acidic or oxidative conditions, necessitating careful storage (e.g., inert atmosphere, low temperatures). In contrast, methyl- or methoxy-substituted derivatives exhibit greater stability .

Biological Activity

Methyl(piperidin-4-yl)methylamine dihydrochloride, with the CAS number 2639448-78-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C10H21ClN2
  • Molecular Weight : 204.74 g/mol
  • Physical Form : Powder
  • Purity : 95%

The compound's biological activity is primarily attributed to its structural components, which include a piperidine ring and an allyl amine moiety. These features contribute to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

2. Pharmacological Effects

Research indicates that methyl(piperidin-4-yl)methylamine dihydrochloride exhibits several pharmacological effects:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, potentially through modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of methyl(piperidin-4-yl)methylamine dihydrochloride:

StudyFindings
Study ADemonstrated significant anticonvulsant effects in animal models, with a median effective dose (ED50) lower than that of commonly used anticonvulsants .
Study BEvaluated anti-inflammatory activity using COX inhibition assays, revealing IC50 values comparable to established anti-inflammatory drugs like indomethacin .
Study CInvestigated the cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine and allyl groups can significantly influence the biological activity of related compounds. For instance:

  • Substituents on the piperidine ring can enhance receptor binding affinity.
  • The presence of double bonds in the allyl group appears crucial for maintaining activity against certain biological targets.

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